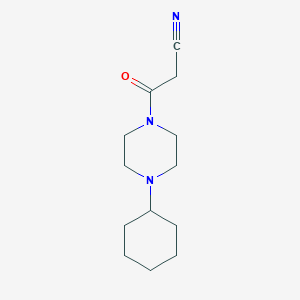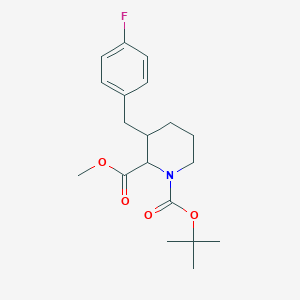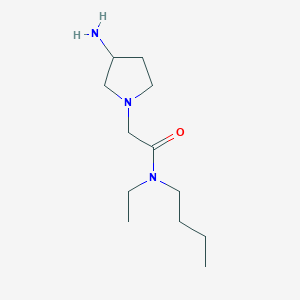
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that has been studied for its potential applications in scientific research. Due to its unique structure, AMPP has been found to have interesting biochemical and physiological effects, as well as several advantages and limitations when used for laboratory experiments.
Aplicaciones Científicas De Investigación
Crystal Structures and Supramolecular Aggregation
Research on chalcone derivatives, including those with similar structural features to the compound , has revealed insights into their crystal structures and supramolecular aggregation behaviors. For example, studies have shown that certain chalcones form hydrogen-bonded chains and sheets in their crystal structures, which can influence their physical properties and potential applications in materials science (Girisha et al., 2016). Another study highlighted the polarized molecular-electronic structures of similar compounds, which can be significant in understanding their electronic and optical properties (Low et al., 2004).
Antimicrobial Activities
Compounds structurally related to "(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one" have been explored for their antimicrobial properties. For instance, derivatives of chalcone have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating potential as novel antimicrobial agents (Patel & Patel, 2017).
Electrochemical Applications
Research into chalcone derivatives has also extended into electrochemical applications, such as corrosion inhibition. A study involving biphenyl chalcone derivatives found that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments, with their efficiency and adsorption properties being of particular interest (Baskar et al., 2012).
Crystallography and Hirshfeld Surface Analysis
The synthesis and crystallographic analysis of chalcone derivatives provide insights into their structural characteristics and intermolecular interactions. Hirshfeld surface analysis, in particular, helps in understanding the nature of these interactions, which is crucial for designing materials with desired physical and chemical properties (Salian et al., 2018).
Chemical Transformations
Studies on the chemical transformations of aminopyrrolidines, which share functional groups with the compound , reveal their reactivity and potential in synthetic chemistry. For instance, reactions involving 3-aminopyrrolidin-2-ones can lead to the formation of various derivatives through processes like diazotization and cycloaddition, expanding the utility of these compounds in organic synthesis (Kostyuchenko et al., 2009).
Propiedades
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-4-2-3-5-12(11)6-7-14(17)16-9-8-13(15)10-16/h2-7,13H,8-10,15H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHPYDMHVSNMT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B1475143.png)


![[1-(Piperidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475147.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)
![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)



![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)


![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)
